

# Application Notes and Protocols for In Vivo Studies with AZ1495

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZ1495  |           |
| Cat. No.:            | B608126 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals Introduction

**AZ1495** is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, **AZ1495** blocks the formation of the Myddosome complex and subsequent activation of downstream pathways, including NF-κB and MAPK, which are pivotal in inflammation and cell survival.[5][6] This mechanism makes **AZ1495** a valuable tool for investigating the role of IRAK4 in various disease models, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and inflammatory disorders.[1][7]

# **Mechanism of Action: The IRAK4 Signaling Pathway**

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[3][8] This initiates the assembly of a helical signaling complex called the Myddosome, where MyD88 recruits and activates IRAK4. [5][9] Activated IRAK4 then phosphorylates IRAK1, leading to a signaling cascade that involves TRAF6 and results in the activation of transcription factors such as NF-κB, which drives the expression of pro-inflammatory cytokines and survival genes.[6][8] **AZ1495** directly inhibits the kinase activity of IRAK4, thereby disrupting this entire cascade.[1]





Click to download full resolution via product page

Caption: IRAK4 signaling pathway inhibited by AZ1495.



# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **AZ1495** from preclinical studies.

Table 1: In Vitro Activity of AZ1495

| Target/Assay            | IC₅₀ Value       | K <sup>d</sup> Value | Reference |
|-------------------------|------------------|----------------------|-----------|
| IRAK4 (enzyme<br>assay) | 0.005 μM (5 nM)  | 0.0007 μM (0.7 nM)   | [1]       |
| IRAK1 (enzyme assay)    | 0.023 μM (23 nM) | -                    | [1]       |

| IRAK4 (cellular assay) | 0.052 μM (52 nM) | - |[1] |

Table 2: Pharmacokinetic Parameters of AZ1495 in Preclinical Species

| Species | Dose & Route  | Key Parameter   | Value                                        | Reference |
|---------|---------------|-----------------|----------------------------------------------|-----------|
| Rat     | 2 mg/kg, IV   | Clearance (CI)  | 75 mL/min/kg                                 | [1]       |
| Rat     | 5 mg/kg, Oral | Bioavailability | Low (consistent with high first-pass effect) | [1]       |

| Dog | 1 mg/kg, IV | Renal Secretion | Low |[1] |

Table 3: Example In Vivo Efficacy Study Design for AZ1495



| Parameter         | Description                                                                                                     | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Animal Model      | Immunocompromised mice (e.g., NOD-SCID)                                                                         | [10]      |
| Cell Line         | OCI-LY10 (ABC-DLBCL subtype)                                                                                    | [1]       |
| Implantation      | Subcutaneous injection of 10-<br>15 x $10^6$ cells                                                              | [1][10]   |
| Treatment Groups  | 1. Vehicle Control2. AZ1495<br>(monotherapy)3. Ibrutinib<br>(monotherapy)4. AZ1495 +<br>Ibrutinib (combination) | [1]       |
| Dosing Regimen    | AZ1495: 12.5 mg/kg, oral,<br>daily                                                                              | [1]       |
| Primary Endpoints | Tumor volume, Body weight                                                                                       | [11]      |

| Study Outcome | Combination therapy led to tumor regression and was well-tolerated. |[1] |

# **Experimental Protocols Formulation and Administration of AZ1495**

**AZ1495** is a weak base with low aqueous solubility, requiring a specific formulation for in vivo administration.[1]

Objective: To prepare **AZ1495** in a suitable vehicle for oral (PO) or intravenous (IV) administration in rodents.

#### Materials:

- AZ1495 powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)



- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Corn oil
- SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol Options for a 1 mg/mL Working Solution:[1]

- Option 1 (Aqueous-based for PO/IV):
  - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.
  - In a sterile tube, add 100 μL of the 10 mg/mL AZ1495 stock solution.
  - Add 400 μL of PEG300 and mix thoroughly by vortexing.
  - Add 50 μL of Tween-80 and mix again.
  - Add 450 μL of saline to reach a final volume of 1 mL.
  - Vortex until a clear solution is formed. This yields a final vehicle composition of 10%
     DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
- Option 2 (Cyclodextrin-based for PO/IV):
  - Prepare a 20% (w/v) solution of SBE-β-CD in saline.
  - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.
  - Add 100  $\mu$ L of the **AZ1495** stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution.
  - Mix thoroughly until the solution is clear.
- Option 3 (Oil-based for PO):
  - Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.



- Add 100 μL of the AZ1495 stock to 900 μL of corn oil.
- Mix thoroughly. Note: This formulation is suitable only for oral gavage and may be preferred for long-term studies.[1]

#### Administration:

- Oral (PO): Administer the prepared formulation using a gavage needle. The typical volume for a mouse is 5-10 mL/kg.
- Intravenous (IV): Administer the aqueous-based formulations (Options 1 or 2) via tail vein injection. The typical volume for a mouse is 5 mL/kg. Ensure the solution is sterile-filtered (0.22 μm) before injection.

### Protocol: Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical PK study to determine key parameters like clearance and bioavailability.





Click to download full resolution via product page

Caption: Experimental workflow for a rodent pharmacokinetic study.



#### Methodology:

- Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least 3-5 days.[12]
   [13]
- Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study uses 3-4 mice per time point.[13]
- Dosing:
  - IV Group: Administer AZ1495 at a dose of 2 mg/kg via tail vein injection.
  - PO Group: Following an overnight fast, administer AZ1495 at a dose of 5 mg/kg via oral gavage.[1][14]
- Blood Sampling: Collect serial blood samples (approx. 30-50 μL) from the submandibular or saphenous vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12][15] Use tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate plasma.[12] Store plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **AZ1495** in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine parameters such as Cmax, Tmax, AUC, clearance (Cl), half-life (t½), and oral bioavailability (F%).

## **Protocol: DLBCL Xenograft Efficacy Study in Mice**

This protocol describes an efficacy study of **AZ1495**, alone and in combination, in a lymphoma xenograft model.[1]





Click to download full resolution via product page

Caption: Workflow for a xenograft efficacy study.



#### Methodology:

- Cell Culture: Culture OCI-LY10 cells under standard conditions recommended by the supplier.
- Animal Model: Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).[10]
- Tumor Implantation: Harvest OCI-LY10 cells and resuspend in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 10-15 x 10<sup>6</sup> cells into the flank of each mouse.[1][10]
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
- Randomization and Treatment: When tumors reach an average volume of 100-200 mm<sup>3</sup>,
   randomize mice into treatment groups (n=8-10 mice per group).[11]
  - Group 1: Vehicle (formulation buffer), PO, daily.
  - Group 2: AZ1495 (12.5 mg/kg), PO, daily.[1]
  - Group 3: Ibrutinib (dose as per literature), PO, daily.
  - Group 4: AZ1495 (12.5 mg/kg) + Ibrutinib, PO, daily.
- Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
- Study Endpoints: The study may be concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm<sup>3</sup>), or after a fixed duration. Euthanize animals if they exceed humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring phosphorylation of downstream proteins like IκBα via Western Blot or IHC).[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK4 Wikipedia [en.wikipedia.org]
- 4. IRAK-4 Inhibitors for Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Interleukin-1 receptor—associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. In vivo xenograft models [bio-protocol.org]
- 11. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 13. Pharmacokinetics Studies in Mice or Rats Enamine [enamine.net]
- 14. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with AZ1495]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608126#how-to-use-az1495-in-vivo-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com